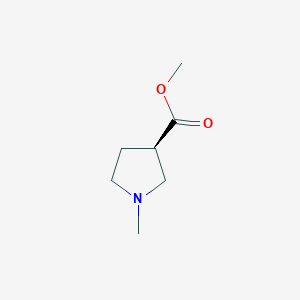

methyl (3R)-1-methylpyrrolidine-3-carboxylate

Beschreibung

Methyl (3R)-1-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a methyl ester group at the 3-position and a methyl substituent on the pyrrolidine nitrogen. Its stereochemistry at the 3-position (R-configuration) is critical for its biological interactions and physicochemical properties.

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

methyl (3R)-1-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-8-4-3-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |

InChI-Schlüssel |

ZWWOGQHZGYEOFM-ZCFIWIBFSA-N |

Isomerische SMILES |

CN1CC[C@H](C1)C(=O)OC |

Kanonische SMILES |

CN1CCC(C1)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-1-methylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of methyl (3R)-1-methylpyrrolidine-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3R)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: N-oxides.

Reduction: Alcohols.

Substitution: Amides, thioesters.

Wissenschaftliche Forschungsanwendungen

Methyl (3R)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals .

Wirkmechanismus

The mechanism of action of methyl (3R)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Table 1: Comparison of Key Pyrrolidine Derivatives

Key Observations:

- This modification may improve solubility or receptor binding but requires chromatographic purification (e.g., CH₂Cl₂/MeOH) .

- Receptor Selectivity: JDTic analogs () demonstrate that minor structural changes (e.g., replacing –NH– with –CH₂–) drastically alter receptor affinity. For example, 7a achieves sub-nanomolar κ-opioid receptor binding, whereas the parent compound targets 5-HT receptors .

Crystallographic and Conformational Differences

- Parent Compound : The pyrrolidine ring adopts an envelope conformation, with the N-methyl group in an axial position. The ester group’s extended conformation minimizes steric clashes, as seen in C2–C6–O2–C7 torsion angles (175.1°) .

- Spiro-Pyrrolidine Derivatives : Compounds like those in feature fused indole rings, creating rigid, nearly perpendicular dihedral angles (~85°). This rigidity may enhance binding to flat receptor pockets, unlike the more flexible parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.